Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate
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Overview
Description
Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a diazene compound under controlled conditions.
Introduction of the tert-butyl groups: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the methylthio group: This can be done through a nucleophilic substitution reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the spirocyclic core or the carboxylate group, potentially leading to ring-opening or reduction to alcohols.
Substitution: The compound can participate in various substitution reactions, especially at the phenyl ring and the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are frequently employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxylate group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure and functional groups may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups and spirocyclic structure allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Other spirocyclic compounds with similar structures include spiro[4.5]decanes and spiro[4.5]nonanes.
Triazaspiro compounds: Compounds with a triazaspiro core, such as triazaspiro[4.5]decane derivatives, share similarities in their chemical behavior and applications.
Uniqueness
Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-(4-tert-butylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2S/c1-21(2,3)17-10-8-16(9-11-17)18-19(29-7)25-23(24-18)12-14-26(15-13-23)20(27)28-22(4,5)6/h8-11H,12-15H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZNKBXGMJTGNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)OC(C)(C)C)N=C2SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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